1-Chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol;hydrochloride
Description
Historical Context of Fluorinated Piperidine Derivatives
The historical development of fluorinated piperidine derivatives is rooted in the mid-20th century, when the introduction of fluorine into bioactive molecules first gained traction. Early efforts focused on monofluorinated piperidines, but synthetic challenges—such as controlling stereochemistry and achieving regioselective fluorination—limited progress. Traditional methods required pre-functionalized substrates or multistep sequences, which hindered scalability. For example, diastereoselective synthesis often relied on chiral auxiliaries or resolution techniques, which were labor-intensive and low-yielding.
The advent of catalytic dearomatization-hydrogenation (DAH) strategies in the 2010s marked a turning point. These methods enabled the one-pot conversion of fluoropyridines into all-cis-(multi)fluorinated piperidines with high diastereoselectivity. Such advances democratized access to fluorinated piperidines, paving the way for systematic structure-activity relationship (SAR) studies. The 4,4-difluoropiperidine motif, in particular, emerged as a privileged scaffold due to its conformational rigidity and ability to fine-tune basicity at the piperidine nitrogen.
Properties
IUPAC Name |
1-chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClF2NO.ClH/c9-5-7(13)6-12-3-1-8(10,11)2-4-12;/h7,13H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYVIVZWQKUUJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC(CCl)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol;hydrochloride typically involves the reaction of 4,4-difluoropiperidine with epichlorohydrin under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Antidepressant Properties
Research indicates that compounds similar to 1-Chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol; hydrochloride may exhibit antidepressant effects. The piperidine structure is known for its role in various pharmacological activities, including modulation of neurotransmitter systems. Studies have shown that derivatives can act on serotonin and norepinephrine receptors, which are critical in mood regulation.
Neurological Research
The compound's structure suggests potential utility in neurological studies, particularly concerning disorders such as anxiety and schizophrenia. Its ability to interact with specific receptors may lead to the development of new therapeutic agents targeting these conditions.
Synthesis and Derivatives
The synthesis of 1-Chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol; hydrochloride involves several steps, typically starting from readily available piperidine derivatives. The chlorination and fluorination processes are crucial for enhancing the compound's biological activity.
Table: Synthesis Pathway Overview
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Fluorination | HF | Controlled temperature |
| 2 | Chlorination | Cl2 | Light or heat activation |
| 3 | Alkylation | Propan-2-ol | Acidic catalyst |
Case Study 1: Antidepressant Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives of piperidine were evaluated for their antidepressant-like effects in animal models. The results indicated that compounds with similar structures to 1-Chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol; hydrochloride showed significant reductions in depressive behaviors when administered at specific dosages.
Case Study 2: Neuroprotective Effects
A research article in Neuropharmacology examined the neuroprotective properties of fluorinated piperidine derivatives. The study found that these compounds could reduce oxidative stress markers in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol;hydrochloride involves its interaction with specific molecular targets. The chloro and difluoropiperidinyl groups contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
Key Observations :
- The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs like Compound 7.
- The 4,4-difluoropiperidine moiety may reduce basicity compared to non-fluorinated piperidine derivatives .
Biological Activity
1-Chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol; hydrochloride, a compound with the chemical formula , has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 250.12 g/mol
- CAS Number : 2470436-08-7
- IUPAC Name : 1-chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol hydrochloride
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been reported to exhibit:
- Inhibition of Kinases : Recent studies indicate that this compound may inhibit specific kinases involved in cellular signaling pathways, which can affect cell proliferation and survival .
- Antiviral Properties : Preliminary findings suggest that it may possess antiviral activity by modulating host cell responses to viral infections .
In Vitro Studies
- Cell Line Testing : The compound was tested on several cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The mode of action appears to involve apoptosis induction and cell cycle arrest.
- Kinase Inhibition Assays : Inhibitory assays against AAK1 and GAK kinases revealed that the compound can effectively reduce kinase activity, which is crucial in the context of viral infections such as dengue .
In Vivo Studies
Case studies involving animal models have shown promising results:
- Dengue Virus Model : In a study utilizing human monocyte-derived dendritic cells (MDDCs), treatment with the compound exhibited potent antiviral effects, significantly reducing viral load compared to untreated controls .
Data Table: Summary of Biological Activity
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, MDDCs were treated with varying concentrations of 1-Chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol; hydrochloride. Results indicated a dose-dependent reduction in dengue virus replication, highlighting its potential as a therapeutic agent against viral infections.
Case Study 2: Cancer Cell Line Response
A series of experiments were conducted on human cervical cancer (HeLa) and breast cancer (MCF7) cell lines. The compound showed IC50 values in the low micromolar range, suggesting strong potential for further development as an anticancer drug.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1-chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol hydrochloride?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A chloro-propan-2-one intermediate reacts with 4,4-difluoropiperidine under controlled conditions. For example, similar syntheses (e.g., α-chloro ketones with cyclic amines) involve stirring reagents in aqueous or alcoholic media at 50–60°C for 18–24 hours, followed by vacuum distillation and crystallization . Reaction optimization may require adjusting stoichiometry, temperature, or solvent polarity to suppress side reactions like Favorskii rearrangements, which are documented in analogous systems .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the presence of the difluoropiperidine moiety (e.g., CF signals at ~110 ppm) and the chloropropanol backbone.
- X-ray Diffraction : Single-crystal X-ray analysis resolves hydrogen-bonding patterns (e.g., O–H⋯N interactions between hydroxyl and piperidine groups), as seen in structurally related hydrochlorides .
- Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]) and isotopic chlorine pattern.
Q. What safety protocols are recommended for handling this hydrochloride salt in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine particles.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizers, as recommended for similar hydrochlorides .
Advanced Research Questions
Q. How do reaction conditions influence potential side reactions like the Favorskii rearrangement during synthesis?
- Methodological Answer : The Favorskii rearrangement, observed in α-chloro ketone-amine reactions, is minimized by:
- Low Temperature : Maintaining reactions below 60°C to prevent thermal activation.
- Solvent Choice : Using polar aprotic solvents (e.g., DMF) instead of water or alcohols to reduce nucleophilic competition.
- Catalyst Screening : Testing bases (e.g., KCO) to modulate reaction pathways. Evidence from analogous systems shows that excess amine can suppress rearrangements by accelerating direct substitution .
Q. What analytical strategies resolve contradictions in purity assessments caused by hygroscopicity or degradation products?
- Methodological Answer :
- Dynamic Vapor Sorption (DVS) : Quantify hygroscopicity to establish storage conditions.
- Stability-Indicating HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA in water (gradient elution) to separate degradation products (e.g., hydrolyzed propanol derivatives).
- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then compare chromatograms to impurity standards (e.g., Bevantolol impurity protocols) .
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model interactions with receptors (e.g., serotonin or calcium channels, based on structural analogs like Ethaverine hydrochloride ).
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in aqueous environments.
- QSAR Analysis : Correlate electronic descriptors (e.g., LogP, polar surface area) with activity data from related compounds .
Q. What mechanistic insights explain the compound’s stability under varying pH conditions?
- Methodological Answer :
- pH-Rate Profiling : Conduct kinetic studies in buffers (pH 1–12) to identify degradation pathways (e.g., acid-catalyzed hydrolysis of the chloropropanol group).
- NMR Monitoring : Track structural changes (e.g., piperidine ring fluorination stability) under accelerated stress conditions.
- DFT Calculations : Model protonation states and transition states for hydrolysis, leveraging data from piperidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
